![molecular formula C10H11ClO B3271401 4-(4-Chlorophenyl)butanal CAS No. 54784-83-7](/img/structure/B3271401.png)
4-(4-Chlorophenyl)butanal
Overview
Description
Synthesis Analysis
The synthesis of “4-(4-Chlorophenyl)butanal” involves the use of pyridinium chlorochromate (PCC) in dichloromethane (CH2Cl2) and 4 angstrom molecule sieves. The alcohol is added to a suspension of these components and the mixture is stirred at room temperature for 2 hours. After filtration through celite and evaporation, flash chromatography using 25% ethyl acetate in hexane affords the title compound.
Molecular Structure Analysis
The molecular formula of “4-(4-Chlorophenyl)butanal” is C10H11ClO. It has a molecular weight of 182.64 g/mol. The InChI Key is MZEUQQZAOOGGMC-UHFFFAOYSA-N. The Canonical SMILES representation is C1=CC(=CC=C1CCCC=O)Cl.
Chemical Reactions Analysis
The photochemistry of compounds like 4-chlorophenol, related to “4-(4-Chlorophenyl)butanal”, has been explored. This research involved studying the reductive dehalogenation of these compounds in various solvents, providing insights into their reactivity and potential applications in chemical synthesis.
Scientific Research Applications
1. Wastewater Treatment
4-chlorophenol (4-CP), closely related to 4-(4-Chlorophenyl)butanal, has been studied for its degradation in wastewater treatment. A combination of persulfate (PS) and oxalic acid (OA) with a heterogeneous Fenton-like (HFL) system was developed for 4-CP degradation in synthetic wastewater. This method showed significant efficiency, achieving a degradation rate of 99.6% under optimal conditions (Hadi et al., 2020).
2. Chemical Synthesis and Pharmacological Research
Research on analogs of haloperidol, which is structurally related to 4-(4-Chlorophenyl)butanal, led to insights into the effects of structural modifications on binding affinity at dopamine and serotonin receptor subtypes. This is significant in the development of new antipsychotic agents (Peprah et al., 2012).
3. Photochemistry
The photochemistry of compounds like 4-chlorophenol, related to 4-(4-Chlorophenyl)butanal, has been explored. This research involved studying the reductive dehalogenation of these compounds in various solvents, providing insights into their reactivity and potential applications in chemical synthesis (Protti et al., 2004).
4. Environmental Analysis
In environmental sciences, 4-(4-Chlorophenyl)butanal derivatives have been used to study the photocatalytic decomposition of toxic chlorophenols in water. This research is crucial for developing methods to remove hazardous pollutants from water bodies (Singh et al., 2017).
5. Toxicology and Detoxification
Studies on the metabolism of chloroprene, which involves compounds structurally similar to 4-(4-Chlorophenyl)butanal, have shed light on detoxication pathways involving glutathione and epoxide hydrolase. Such research is vital in understanding the metabolic processing of industrial chemicals and their impact on health (Munter et al., 2003).
Mechanism of Action
Safety and Hazards
The safety data sheet for a similar compound, butyraldehyde, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been classified as having acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) .
Future Directions
The future directions for “4-(4-Chlorophenyl)butanal” could involve further exploration of its photochemistry. Additionally, its potential applications in organic synthesis could be further investigated. More research is also needed to understand its mechanism of action and to fully characterize its physical and chemical properties .
properties
IUPAC Name |
4-(4-chlorophenyl)butanal | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c11-10-6-4-9(5-7-10)3-1-2-8-12/h4-8H,1-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZEUQQZAOOGGMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCC=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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